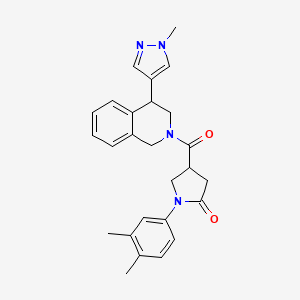
1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Organic Chemistry
Intermediate for Organic Synthesis : The compound is an important intermediate in organic synthesis. A novel process was developed for its synthesis from phenethylamine, using a mixture of P2O5/POCl3 as the dehydrating agent. This process achieved an overall yield of 53% and included improvements in the synthesis method (Feng Ta, 2013).
Innovations in Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of various heterocyclic compounds. For instance, reactions with mimosine and mimosinamine produced pyrido[1,2-a]piperazines and their N-methyl derivatives, important pyridine analogues (C. Richards & A. Hofmann, 1978).
Developing Luminescent Materials : This compound is also utilized in developing luminescent materials. For instance, Ir(III) complexes containing similar structural motifs show fluorescence–phosphorescence dual-emission and aggregation-induced emission, useful in smart luminescent materials design (Zhongming Song et al., 2016).
Catalysis and Photochemical Applications
Photocatalytic Applications : The compound's structure is relevant in photocatalytic applications. For example, cyclometalated iridium(III) complexes with similar structures have been studied for their strong visible light absorption and potential in photocatalytic CO2 reduction (Yusuke Kuramochi & O. Ishitani, 2019).
Sensor Technology : The compound's derivatives have been explored as sensors. A novel fluorescent dye based on a similar pyrazoloquinoline structure acts as a sensor for detecting small inorganic cations in highly polar solvents. This illustrates the potential of such compounds in sensor technology (M. Mac et al., 2010).
Pharmaceutical Research
- Receptor Interaction Studies : This compound, due to its structural uniqueness, could be significant in studying molecular interactions with receptors. Similar compounds have been analyzed for their interactions with cannabinoid receptors, providing insights into the pharmacological characteristics of these compounds (J. Shim et al., 2002).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-17-8-9-22(10-18(17)2)30-15-20(11-25(30)31)26(32)29-14-19-6-4-5-7-23(19)24(16-29)21-12-27-28(3)13-21/h4-10,12-13,20,24H,11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVGXVRTNLESDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
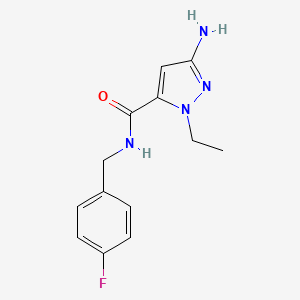
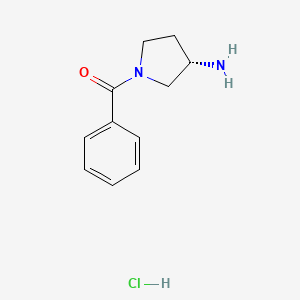
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)

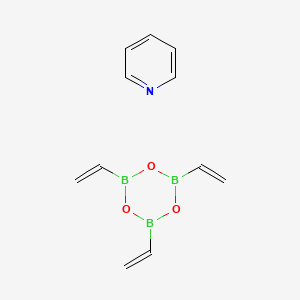
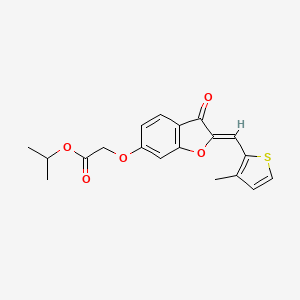
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)